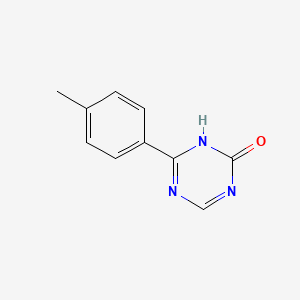
6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Tolyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the p-tolyl group (a phenyl ring substituted with a methyl group at the para position) adds unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-toluidine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to form the triazine ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(p-Tolyl)-1,3,5-triazin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Tolyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, with reactions typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-(p-Tolyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(p-Tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(p-Tolyl)-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine:
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its herbicidal properties, it is used in agriculture.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of 4-(p-Tolyl)-1,3,5-triazin-2(1H)-one lies in its specific substitution pattern and the resulting properties, which make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61708-98-3 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14) |
Clé InChI |
NCYKRDLDEULNNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


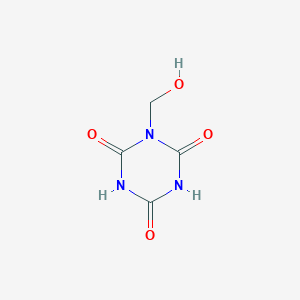
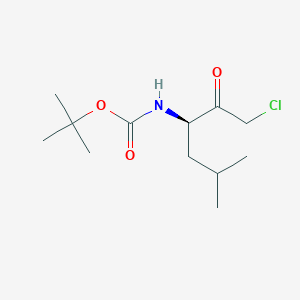
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

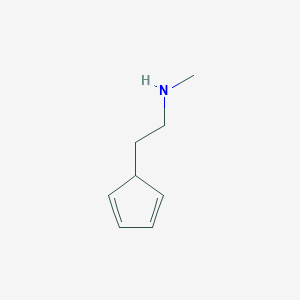
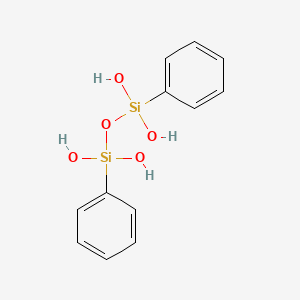
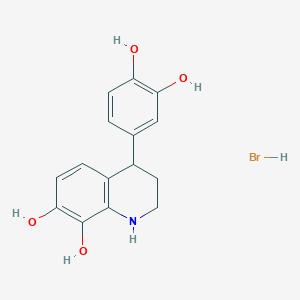
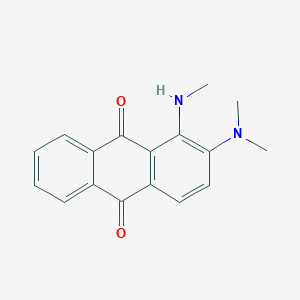
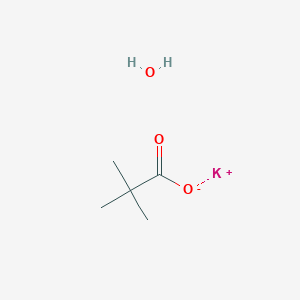
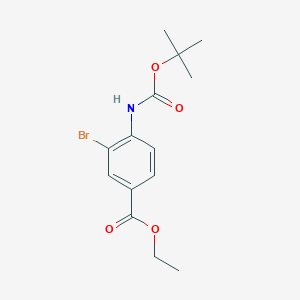
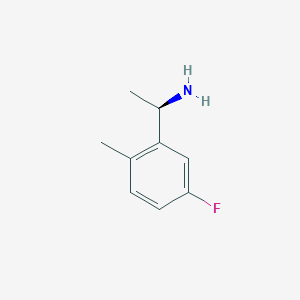
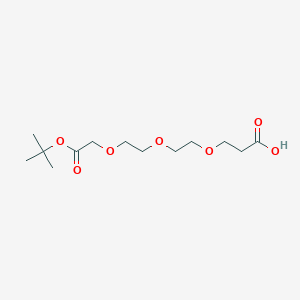
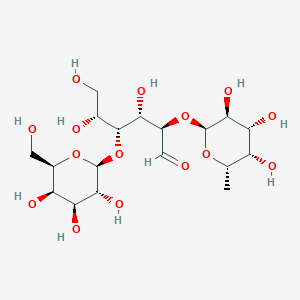
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
